Structural Elucidation and Synthetic Utility of N-(2-methyl-1,3-dithian-5-yl)benzamide: A Technical Guide
Structural Elucidation and Synthetic Utility of N-(2-methyl-1,3-dithian-5-yl)benzamide: A Technical Guide
Executive Summary
The integration of sulfur-containing heterocycles into drug discovery pipelines has expanded the chemical space available to medicinal chemists. N-(2-methyl-1,3-dithian-5-yl)benzamide represents a highly specialized molecular scaffold that merges the lipophilic, metabolically unique properties of a 1,3-dithiane ring with the privileged binding capabilities of a benzamide pharmacophore. While 1,3-dithianes are classically known as masked carbonyls in umpolung synthesis[1], their deployment as stable structural motifs in final active pharmaceutical ingredients (APIs) is gaining traction[2].
This whitepaper provides an in-depth analysis of the structural conformation, physicochemical properties, and synthetic methodology of N-(2-methyl-1,3-dithian-5-yl)benzamide, serving as a comprehensive guide for researchers and drug development professionals.
Structural and Conformational Analysis
The 1,3-Dithiane Core Dynamics
The 1,3-dithiane ring is a six-membered heterocycle that inherently adopts a chair conformation. However, its geometry differs significantly from cyclohexane due to the longer carbon-sulfur (C–S) bonds (approx. 1.81 Å compared to 1.54 Å for C–C bonds) and the more acute C–S–C bond angles (~100°). These geometric constraints flatten the chair slightly and alter the steric environment of the axial and equatorial positions.
Stereochemical Preferences
In N-(2-methyl-1,3-dithian-5-yl)benzamide, the substituents at the C2 and C5 positions dictate the thermodynamic stability of the molecule:
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C2-Methyl Group: A methyl group at the C2 position (between the two sulfur atoms) faces severe 1,3-diaxial steric clashes with the axial protons at C4 and C6 if placed in an axial orientation. Consequently, the C2-methyl group strongly anchors itself in the equatorial position.
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C5-Benzamide Group: The bulky benzamide moiety at C5 also strongly prefers the equatorial orientation to avoid repulsive interactions with the axial lone pairs of the sulfur atoms at positions 1 and 3.
Because C2 and C5 are located at a 1,4-like geometric relationship across the ring, placing both substituents in the equatorial position results in a trans-diastereomer (relative to the mean plane of the ring). This trans-(e,e) configuration is the most thermodynamically stable and pharmacologically relevant form of the molecule.
Physicochemical Properties
The combination of the dithiane core and the benzamide group yields a molecule with favorable drug-like properties, adhering closely to Lipinski's Rule of Five. The sulfur atoms contribute to a higher lipophilicity (cLogP) while maintaining a low topological polar surface area (TPSA), which is advantageous for blood-brain barrier (BBB) penetration in central nervous system (CNS) indications.
| Property | Value | Pharmacological Implication |
| Molecular Formula | C12H15NOS2 | Defines the atomic composition and mass. |
| Molecular Weight | 253.38 g/mol | Well below the 500 Da threshold, ensuring good oral bioavailability. |
| H-Bond Donors (HBD) | 1 (Amide NH) | Facilitates targeted, directional binding to receptor pockets. |
| H-Bond Acceptors (HBA) | 3 (Amide C=O, 2x Thioether S) | Enhances aqueous solubility and allows for chalcogen/hydrogen bonding. |
| Estimated cLogP | 2.8 - 3.2 | Optimal lipophilicity for membrane permeability without excessive fat partitioning. |
| TPSA | ~79.4 Ų | Supports excellent membrane permeability; suitable for intracellular targets. |
Experimental Protocol: Chemical Synthesis
The synthesis of N-(2-methyl-1,3-dithian-5-yl)benzamide relies on a highly efficient Schotten-Baumann-type acylation. The protocol below details the step-by-step methodology, emphasizing the causality behind each experimental choice to ensure a self-validating workflow.
Materials Required
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2-Methyl-1,3-dithian-5-amine hydrochloride (CAS: 61367-46-2)[3]
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Benzoyl chloride
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Triethylamine (TEA)
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Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
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Preparation of the Free Base: Suspend 1.0 equivalent of 2-methyl-1,3-dithian-5-amine hydrochloride in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.
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Causality: DCM is selected because it provides excellent solubility for both the liberated free base and the final product, while remaining completely inert to the highly reactive acylating agent.
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Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add 2.5 equivalents of TEA dropwise over 10 minutes.
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Causality: TEA serves a dual mechanistic purpose. First, it neutralizes the hydrochloride salt to liberate the nucleophilic amine. Second, the excess acts as an acid scavenger for the HCl generated during the subsequent acylation step, preventing the premature protonation and deactivation of the amine.
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Acylation: Add 1.1 equivalents of benzoyl chloride dropwise to the cooled solution.
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Causality: The formation of the amide bond is highly exothermic. Maintaining the reaction at 0 °C ensures kinetic control, preventing side reactions such as ketene formation, ring-opening, or over-acylation.
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Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Reaction completion should be monitored via TLC (Hexanes/EtOAc 7:3).
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Work-up and Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the pure trans-N-(2-methyl-1,3-dithian-5-yl)benzamide.
Fig 1: Synthetic workflow for N-(2-methyl-1,3-dithian-5-yl)benzamide via Schotten-Baumann acylation.
Applications in Medicinal Chemistry
The structural architecture of N-(2-methyl-1,3-dithian-5-yl)benzamide offers distinct advantages in rational drug design.
The Dithiane Bioisostere
In medicinal chemistry, 1,3-dithioethers are increasingly utilized to replace standard cycloalkanes or piperidines[1]. The 1,3-dithiane ring provides enhanced metabolic stability against cytochrome P450 (CYP) mediated oxidation at the ring carbons, due to the steric shielding and electronic effects of the adjacent sulfur atoms[2]. Furthermore, the sulfur atoms can engage in unique non-covalent interactions, such as chalcogen bonding with electron-rich residues in target protein pockets.
Benzamide Pharmacophore Directing Groups
Benzamides are privileged structures in pharmacology, frequently acting as the primary recognition motif for a wide array of targets, including histone deacetylases (HDACs) and D2/D3 dopamine receptors. The benzamide moiety provides a rigid, planar aromatic system for π-π stacking, while the amide acts as a highly directional hydrogen-bond donor and acceptor[4]. When coupled with the bulky, lipophilic dithiane core, the molecule is perfectly primed to occupy deep hydrophobic pockets while maintaining strong anchor points at the pocket entrance.
Fig 2: Pharmacophoric interactions of the benzamide and dithiane moieties within a receptor pocket.
References
- EvitaChem.Buy 2-Methyl-1,3-dithian-5-amine;hydrochloride (EVT-14698901) | 61367-46-2.
- ACS Organic Letters.Palladium-Catalyzed Insertion of Allenes into Dithioacetals To Access 1,3-Dithioethers.
- Benchchem.Recent Advances in 2,2-Dimethyl-1,3-dithiane Chemistry: A Comparative Guide.
- Chemical Society Reviews (RSC Publishing).A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry.
